molecular formula C₆H₁₂O₅ B015279 1,5-Anhydro-d-mannitol CAS No. 492-93-3

1,5-Anhydro-d-mannitol

Cat. No.: B015279
CAS No.: 492-93-3
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-KVTDHHQDSA-N
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Description

1,5-Anhydro-d-mannitol is a chemical compound with the molecular formula C6H12O5. It is a type of anhydro sugar, which means it is derived from a sugar molecule by the removal of a water molecule. This compound is known for its stability at room temperature and its solubility in water and some organic solvents .

Biochemical Analysis

Biochemical Properties

1,5-Anhydro-d-mannitol is known to interact with various enzymes and proteins. It is efficiently reabsorbed in renal tubuli by a mechanism that is saturated at high concentrations . The process involves the interaction of this compound with NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR), an enzyme that catalyzes its conversion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit anti-inflammatory and anti-cancer effects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is relatively stable at room temperature but decomposes at high temperatures . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rats, the excretion of D-mannose and the appearance of AG in urine were found to be dose-dependent when this compound was administered .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the degradation of glycogen, starch, and maltosaccharides with α-1,4-glucan lyase . It interacts with enzymes such as NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is efficiently reabsorbed in renal tubuli . The compound can dissolve in water and some organic solvents, but it is insoluble in petroleum ether and alcohol .

Chemical Reactions Analysis

1,5-Anhydro-d-mannitol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,5-Anhydro-d-mannitol has several applications in scientific research:

Comparison with Similar Compounds

1,5-Anhydro-d-mannitol is similar to other anhydro sugars such as 1,5-anhydrosorbitol and 2,5-anhydro-d-mannitol. it is unique in its specific structural configuration and its stability under various conditions . These properties make it particularly useful in certain applications where other anhydro sugars may not be as effective.

Similar compounds include:

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314215
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-93-3
Record name 1,5-Anhydro-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STYRACITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V415COZ8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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